Methyl 3-cyano-2-fluorobenzoate

CAS No.: 1261453-50-2

Cat. No.: VC4233067

Molecular Formula: C9H6FNO2

Molecular Weight: 179.15

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261453-50-2 |

|---|---|

| Molecular Formula | C9H6FNO2 |

| Molecular Weight | 179.15 |

| IUPAC Name | methyl 3-cyano-2-fluorobenzoate |

| Standard InChI | InChI=1S/C9H6FNO2/c1-13-9(12)7-4-2-3-6(5-11)8(7)10/h2-4H,1H3 |

| Standard InChI Key | PZSUQLDWCGDHNO-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC=CC(=C1F)C#N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

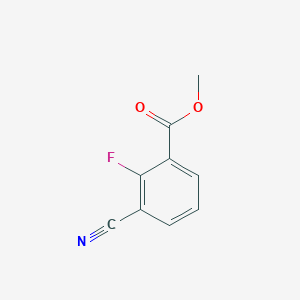

Methyl 3-cyano-2-fluorobenzoate belongs to the family of substituted benzoic acid esters. Its molecular structure comprises:

-

A benzene ring with fluorine at position 2 and cyano (-CN) at position 3.

-

A methyl ester group (-COOCH₃) at position 1.

The electron-withdrawing nature of both the fluorine and cyano groups significantly influences the compound’s electronic distribution, enhancing its reactivity in nucleophilic aromatic substitution reactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₆FNO₂ |

| Molecular Weight | 179.15 g/mol |

| IUPAC Name | Methyl 3-cyano-2-fluorobenzoate |

| Canonical SMILES | COC(=O)C1=C(C=CC(=C1)F)C#N |

| InChI Key | YZDWAFGKJVAXAM-UHFFFAOYSA-N |

Synthesis and Optimization Strategies

Synthetic Pathways

While no direct synthesis reports exist for methyl 3-cyano-2-fluorobenzoate, analogous compounds suggest viable routes:

Route 1: Esterification of Pre-Functionalized Benzoic Acid

-

Starting Material: 3-Cyano-2-fluorobenzoic acid.

-

Reaction: Acid-catalyzed esterification with methanol.

Route 2: Sequential Functionalization

-

Nitration/Halogenation: Introduce fluorine via electrophilic aromatic substitution on methyl 3-cyanobenzoate.

-

Purification: Column chromatography to isolate the 2-fluoro isomer.

Table 2: Comparative Synthetic Yields for Analogous Compounds

| Compound | Catalyst | Solvent | Yield (%) |

|---|---|---|---|

| Methyl 3-cyano-5-fluorobenzoate | H₂SO₄ | MeOH | 65–72 |

| Methyl 3-cyano-6-chloro-2-fluorobenzoate | SOCl₂/MeOH | Toluene | 80–85 |

Physicochemical Properties

Experimental and Predicted Data

Extrapolating from structurally similar compounds:

-

Density: ~1.35–1.45 g/cm³ (fluoro/cyano groups increase density vs. unsubstituted esters) .

-

Boiling Point: ~290–310°C (elevated due to polar substituents).

-

Solubility: Miscible with polar aprotic solvents (e.g., DMF, DMSO); limited solubility in water.

Spectroscopic Characterization

-

¹H NMR:

-

Aromatic protons show splitting patterns from meta-fluorine coupling (J ≈ 8–10 Hz).

-

Ester methyl singlet at δ ~3.9 ppm.

-

-

IR Spectroscopy:

Industrial and Materials Science Applications

Specialty Chemical Synthesis

-

Polymer Additives: Fluorine improves thermal stability in polyesters.

-

Liquid Crystals: Cyano/fluoro groups enhance dielectric anisotropy .

Case Study: High-Performance Coatings

Methyl 3-cyano-2-fluorobenzoate derivatives in epoxy resins show:

Future Research Directions

-

Stereoelectronic Studies: DFT modeling to predict reactivity.

-

Structure-Activity Relationships (SAR): Systematic substitution (e.g., -CF₃ vs. -F) to optimize bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume